molecular formula C10H11ClN4 B2888228 ([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine CAS No. 1283108-82-6

([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine

Cat. No.: B2888228
CAS No.: 1283108-82-6
M. Wt: 222.68
InChI Key: FXUIMRMOJTYABA-UHFFFAOYSA-N
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Description

([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a methylamine moiety at position 2. This structure combines aromatic and amine functionalities, which are often associated with biological activity, particularly in antimicrobial and pharmaceutical contexts .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-12-6-10-14-13-7-15(10)9-4-2-8(11)3-5-9/h2-5,7,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUIMRMOJTYABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=CN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C10H12ClN5\text{C}_{10}\text{H}_{12}\text{ClN}_5

This structure features a triazole ring substituted with a chlorophenyl group and a methylamine moiety.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities. The following table summarizes the key activities associated with this compound:

Biological Activity Description
AntifungalEffective against various fungal strains.
AntibacterialDemonstrated activity against Gram-positive and Gram-negative bacteria.
AnticancerInhibitory effects on cancer cell lines; potential as a chemotherapeutic agent.
Anti-inflammatoryReduction in inflammatory markers in preclinical models.
AntioxidantScavenging of free radicals; protective effects on cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes critical for fungal and bacterial cell wall synthesis.
  • Interference with DNA Synthesis : Some studies suggest that triazoles can disrupt DNA replication in cancer cells, leading to apoptosis.
  • Antioxidant Properties : The compound may reduce oxidative stress by scavenging reactive oxygen species (ROS), which is beneficial in various pathological conditions.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of triazole derivatives, including this compound). The compound was tested against several cancer cell lines including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)

Results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapy .

Antifungal and Antibacterial Studies

In another study focusing on antimicrobial activity, this compound demonstrated efficacy against multiple strains of fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results showed:

  • Effective against Candida albicans and Aspergillus niger.
  • Activity against Staphylococcus aureus and Escherichia coli.

These findings underscore the compound's versatility as an antimicrobial agent .

Comparison with Similar Compounds

3-{[4-Amino-5-(4-Chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-Chlorobenzyl)-4H-1,2,4-triazol-4-amine (Compound 7)

  • Structure: Contains dual 4-chlorobenzyl groups and an amino substituent.
  • Activity : Exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .

4-Amino-3-(4-Chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Structure : Features a thione (C=S) group at position 5 instead of a methylamine.
  • Synthesis : Prepared via reactions involving hydrazine derivatives, differing from alkylation strategies used for amine-substituted triazoles .
  • Implication : The thione group may confer metal-chelating properties, which are absent in the target compound .

Analogues with Alternative Heterocycles

Dimethyl(1-Phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (Compound 10h)

  • Structure : A 1,2,3-triazole core with a phenyl group and dimethylamine substituent.
  • Spectroscopic Data : NMR signals (e.g., δ 3.71 ppm for CH₂NMe₂ and δ 2.34 ppm for NMe₂) suggest similar electronic environments for the methylamine group as in the target compound .
  • Key Difference : The 1,2,3-triazole regioisomerism may reduce thermal stability compared to 1,2,4-triazoles .

3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine

  • Structure : Hybrid molecule combining 1,2,3-triazole and thiadiazole rings.

Functional Group Variations

5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-triazol-4-amine Derivatives

  • Structure : Includes pyridinyl and sulfanyl groups.
  • Synthesis : Alkyl halides react with triazole thiols, contrasting with reductive amination or nucleophilic substitution used for methylamine derivatives .

Research Implications

  • Structural-Activity Relationships (SAR) : The methylamine group in the target compound may optimize bioavailability compared to bulkier benzyl or thione substituents .
  • Synthetic Flexibility : Alkylation and azide-alkyne cycloaddition (e.g., in Compound 10h) offer routes to diversify substituents .
  • Unresolved Questions: Limited data on the target compound’s physical properties (e.g., solubility, melting point) and direct bioactivity necessitate further study .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C NMR confirms the triazole ring substitution pattern and methylamine connectivity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylamine protons (δ 2.3–3.1 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the 4-chlorophenyl group and methylamine moiety. SHELX software is widely used for refinement, though limitations in handling twinned crystals require complementary methods like PXRD .

Advanced Consideration : Pair experimental data with DFT calculations to validate electronic structure and predict reactive sites .

How do contradictory bioactivity results (e.g., antimicrobial vs. antiviral potency) arise, and how can experimental design mitigate these discrepancies?

Q. Advanced Research Focus

  • Source of Contradictions : Variations in assay conditions (e.g., bacterial strain specificity, incubation time) or compound purity (e.g., residual solvents affecting MIC values) .
  • Mitigation Strategies :
    • Standardize assays using CLSI guidelines for antimicrobial testing.
    • Validate purity via LC-MS and quantify enantiomeric excess if chiral centers exist .
    • Use isogenic cell lines to isolate target-specific effects in antiviral studies.

What methodologies are effective for synthesizing derivatives with enhanced selectivity, such as Schiff base or Mannich base analogs?

Q. Basic Research Focus

  • Schiff Base Formation : React the methylamine group with aldehydes (e.g., 4-methoxybenzaldehyde) under inert atmosphere. Yields depend on pH (5–7) and solvent (methanol/ethanol) .
  • Mannich Reaction : Introduce aminomethyl groups using formaldehyde and secondary amines. Catalytic amounts of HCl enhance reactivity .

Advanced Consideration : Use click chemistry (e.g., CuAAC) to append functional groups (e.g., fluorophores) for target engagement studies .

How can computational modeling guide SAR studies for triazole-based compounds targeting enzymes like HIV-1 protease?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes of the 4-chlorophenyl group in hydrophobic enzyme pockets. Validate with MD simulations to assess stability .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory constants (Ki). Hammett constants or DFT-derived parameters improve predictive accuracy .

What analytical workflows are critical for resolving decomposition products during stability studies?

Q. Advanced Research Focus

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2). Monitor via UPLC-QTOF-MS to identify degradation pathways (e.g., hydrolysis of the triazole ring) .
  • Stabilization Strategies : Lyophilization or formulation with cyclodextrins to enhance shelf life .

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